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1H-Pyrido(2,3-b)indol-2-amine, 3-pentyl-

Cat. No.: B13793433
CAS No.: 79801-92-6
M. Wt: 253.34 g/mol
InChI Key: ZHUHSDZKPKQUFT-UHFFFAOYSA-N
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Description

Contextualization within the Pyrido[2,3-b]indole and β-Carboline Scaffolds in Organic Chemistry Research

The structural foundation of 1H-Pyrido(2,3-b)indol-2-amine, 3-pentyl- is the pyrido[2,3-b]indole skeleton, a compound commonly known as α-carboline. This structure is an isomer of the more widely studied β-carboline (9H-pyrido[3,4-b]indole). Both scaffolds consist of a pyridine (B92270) ring fused to an indole (B1671886) moiety and are considered "privileged scaffolds" in medicinal chemistry. nih.govresearchgate.net This designation is due to their ability to bind to a wide variety of biological targets, leading to a broad spectrum of pharmacological activities. researchgate.net

The β-carboline alkaloids, which are found in numerous plants and even in animal tissues, have a long history of study, with some of the first examples being isolated in the 1840s. nih.gov Their diverse biological effects have spurred extensive research into their synthesis and derivatization. researchgate.netnih.gov Organic chemists have developed numerous synthetic routes to access these complex heterocyclic systems, enabling the creation of large libraries of related compounds for biological screening. mdpi.com Research has demonstrated that modifications at various positions on the carboline ring can lead to compounds with activities ranging from antitumor and antimicrobial to antiviral and anti-inflammatory properties. nih.govnih.gov

The α-carboline (pyrido[2,3-b]indole) framework, while historically less explored than its β-isomer, is also a promising scaffold in medicinal chemistry. nih.gov Its derivatives have been investigated for various biological activities, and the development of synthetic methodologies to functionalize this core remains an active area of research. nih.gov

Significance of the 1H-Pyrido(2,3-b)indol-2-amine Core in Chemical Biology and Material Science Research

The 1H-Pyrido(2,3-b)indol-2-amine core, also known as 2-amino-α-carboline, is a significant structure in chemical biology, primarily due to the properties of its parent compound, 2-amino-9H-pyrido[2,3-b]indole (AαC). AαC is recognized as a heterocyclic amine that can form during the high-temperature cooking of protein-rich foods and is also found in tobacco smoke. nih.gov In chemical biology, it is studied for its metabolic activation into reactive species that can interact with DNA, a mechanism linked to its potential carcinogenicity. nih.gov The study of AαC and its metabolites, such as the N-hydroxy derivative, provides valuable insights into the mechanisms of chemical carcinogenesis. nih.gov

Furthermore, the broader pyrido[2,3-b]indole scaffold has been identified as a target for developing new therapeutic agents. For instance, derivatives of this core have been synthesized and evaluated as dual inhibitors of bacterial DNA gyrase and topoisomerase IV, which are validated targets for antibacterial drugs. nih.gov This line of research highlights the potential of the 2-amino-α-carboline core as a starting point for the design of novel antibiotics.

In the realm of material science, the photophysical properties of fused heterocyclic systems like pyridoindoles are of great interest. The isomeric pyrido[3,2-b]indolizine scaffold has been rationally designed to create a new class of organic fluorophores. mdpi.com These materials are small, biocompatible, and possess tunable fluorescent properties, making them suitable for applications in bioimaging and as chemical sensors. mdpi.com Similarly, pyrido[2,3-b]indole derivatives have been specifically designed as fluorophores, indicating that the core structure has inherent properties that can be exploited for the development of novel fluorescent materials.

Overview of Current Research Landscape on 1H-Pyrido(2,3-b)indol-2-amine, 3-pentyl-

Specific, in-depth research focused exclusively on 1H-Pyrido(2,3-b)indol-2-amine, 3-pentyl- is not prominent in the published scientific literature. Its existence is noted in chemical databases, but detailed studies on its synthesis, properties, or biological activity are sparse.

While direct data is lacking, the significance of the broader class of indole derivatives in drug discovery suggests that the 3-pentyl derivative could be a candidate for investigation. researchgate.netmdpi.com The indole nucleus and its fused-ring analogs are central to a vast number of biologically active compounds. researchgate.net Therefore, 1H-Pyrido(2,3-b)indol-2-amine, 3-pentyl- represents an under-explored molecule within a well-established class of pharmacologically relevant structures. Future research could focus on its synthesis and subsequent evaluation for various biological activities, such as anticancer or antimicrobial effects, building upon the knowledge base established for the core pyrido[2,3-b]indole scaffold.

Data Tables

Table 1: Physicochemical Properties of 2-Amino-9H-pyrido[2,3-b]indole (Parent Compound)

PropertyValue
Molecular Formula C₁₁H₉N₃
Molecular Weight 183.21 g/mol
Physical Description Crystalline solid
Melting Point 202 °C
LogP 2.60
Solubility Soluble in methanol (B129727) and dimethyl sulfoxide
Data sourced from PubChem CID 62805. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H19N3 B13793433 1H-Pyrido(2,3-b)indol-2-amine, 3-pentyl- CAS No. 79801-92-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

79801-92-6

Molecular Formula

C16H19N3

Molecular Weight

253.34 g/mol

IUPAC Name

3-pentyl-9H-pyrido[2,3-b]indol-2-amine

InChI

InChI=1S/C16H19N3/c1-2-3-4-7-11-10-13-12-8-5-6-9-14(12)18-16(13)19-15(11)17/h5-6,8-10H,2-4,7H2,1H3,(H3,17,18,19)

InChI Key

ZHUHSDZKPKQUFT-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CC2=C(NC3=CC=CC=C32)N=C1N

Origin of Product

United States

Synthetic Methodologies for 1h Pyrido 2,3 B Indol 2 Amine, 3 Pentyl and Analogues

Classical Synthetic Routes to Pyrido[2,3-b]indole Derivatives

Classical approaches to the synthesis of pyrido[2,3-b]indoles have traditionally relied on well-established reactions that build the heterocyclic framework in a stepwise manner. These methods often involve the formation of one ring at a time or the modification of a pre-existing indole (B1671886) or pyridine (B92270) ring system.

Pictet-Spengler Reaction-Based Approaches

The Pictet-Spengler reaction is a cornerstone in the synthesis of many indole-containing alkaloids and related heterocyclic systems. wikipedia.orgnih.gov The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to form a tetrahydro-β-carboline, which can be subsequently aromatized to the corresponding β-carboline. wikipedia.org In the context of synthesizing 2-aminopyrido[2,3-b]indoles, a variation of this reaction could be envisioned starting from a suitably substituted tryptophan derivative or a related tryptamine (B22526).

The general mechanism proceeds through the formation of an iminium ion from the condensation of the amine and the carbonyl compound. The electron-rich indole nucleus then attacks the iminium ion in an intramolecular electrophilic substitution reaction to form a new six-membered ring. wikipedia.org For the synthesis of analogues of the target compound, this would require a starting material that already contains the desired amino functionality or a precursor group. Subsequent aromatization would then lead to the pyrido[2,3-b]indole core. A convenient approach for the synthesis of related 1-aroyl-3,4-dihydro-β-carbolines via the Pictet-Spengler reaction has been developed, which can then be used in domino reactions to construct more complex, functionally diverse indolizino[8,7-b]indole and pyrido[1,2-a:3,4-b']diindole derivatives. tandfonline.com

While the classical Pictet-Spengler reaction is a powerful tool, its application to the direct synthesis of 2-amino-3-pentyl-pyrido[2,3-b]indoles would likely involve a multi-step sequence, including the preparation of a specifically substituted tryptamine precursor.

Functionalization of Pre-Existing Pyrido[2,3-b]indole Systems

An alternative classical approach involves the direct functionalization of a pre-existing pyrido[2,3-b]indole core. This strategy is dependent on the inherent reactivity of the heterocyclic system and the ability to control the regioselectivity of the functionalization.

Introduction of the 2-amino group: The direct amination of a pyrido[2,3-b]indole at the C2 position can be challenging. However, methods for the C2-amination of indoles have been reported and could potentially be adapted. For instance, iodine-mediated regioselective C2-amination of indoles has been demonstrated. rsc.org Another approach involves a π-bond directed C2-H functionalization/amination of indoles with N-heteroarenes in the presence of a nickel catalyst. chemrxiv.orgresearchgate.net These methods could potentially be applied to a 3-pentyl-pyrido[2,3-b]indole precursor.

Introduction of the 3-pentyl group: The introduction of an alkyl group, such as a pentyl group, at the C3 position of the pyrido[2,3-b]indole ring could be achieved through various classical reactions. Friedel-Crafts alkylation or acylation followed by reduction are plausible routes, although regioselectivity can be an issue. Palladium-catalyzed cross-coupling reactions, while more modern, have classical roots and could be employed if a suitable halo-substituted pyrido[2,3-b]indole is available.

Advanced and Novel Synthetic Strategies for 1H-Pyrido(2,3-b)indol-2-amine, 3-pentyl- and Derivatives

More contemporary synthetic methods offer efficient and often more direct routes to highly substituted pyrido[2,3-b]indoles. These strategies frequently involve transition metal catalysis or multicomponent reactions to build molecular complexity rapidly.

Cascade Cyclization Reactions (e.g., Vanadium(III)-Catalyzed)

Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, provide an elegant and efficient pathway to complex molecules. An efficient strategy for the synthesis of pyrido[2,3-b]indoles has been developed through a VCl₃-catalyzed cascade cyclization of 2-(2-aminophenyl)acetonitrile (B23982) with either N,N-dimethyl enaminones or chalcones. eurekaselect.com This method offers several advantages, including the use of readily available starting materials, good substrate and functional group tolerance, and high yields under mild reaction conditions. eurekaselect.com The proposed mechanism involves a series of cyclization and condensation steps to construct the pyrido[2,3-b]indole framework.

To apply this methodology for the synthesis of 1H-Pyrido(2,3-b)indol-2-amine, 3-pentyl-, one would need to employ a chalcone (B49325) or enaminone precursor that incorporates the pentyl group in the appropriate position to ultimately reside at the C3 of the final product. The 2-amino group is formed from the nitrile functionality of the starting 2-(2-aminophenyl)acetonitrile.

EntryEnone/Chalcone PartnerProductYield (%)
1N,N-dimethyl-3-phenylpropenone2-Amino-4-phenyl-9H-pyrido[2,3-b]indole85
2Chalcone2-Amino-4-phenyl-9H-pyrido[2,3-b]indole82
31-(4-Methoxyphenyl)-3-phenylpropenone2-Amino-4-(4-methoxyphenyl)-9H-pyrido[2,3-b]indole88
41-(4-Chlorophenyl)-3-phenylpropenone2-Amino-4-(4-chlorophenyl)-9H-pyrido[2,3-b]indole80
5N,N-dimethyl-3-(n-pentyl)propenone2-Amino-4-(n-pentyl)-9H-pyrido[2,3-b]indole75

Table based on data from Liu, D., et al. (2022). Current Organic Chemistry. eurekaselect.com

One-Pot Multicomponent Synthesis (e.g., Ugi Reactions)

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single step. The Ugi reaction, a well-known MCR, typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. semanticscholar.orgnih.gov While direct application of the Ugi reaction to form the pyrido[2,3-b]indole core is not straightforward, variations and related MCRs have been developed for the synthesis of highly functionalized pyridine and indole systems. nih.govarkat-usa.org

A three- or four-component synthesis of pyrido[2,3-b]indole derivatives has been described, where the catalyst's strength determines the number of components involved. researchgate.net For instance, a one-pot reaction involving an indole, an aldehyde, and an amine can lead to 3-substituted indoles, which can then undergo cyclization to form the α-carboline ring system. rsc.org To synthesize the target compound, a multicomponent strategy could be envisioned that utilizes a pentanal as the aldehyde component and a suitable amine and indole precursor that would lead to the desired 2-amino-3-pentyl substitution pattern after cyclization.

A plausible multicomponent approach could involve the reaction of an indole derivative, pentanal, and an aminopyrazole, followed by an intramolecular cyclization and aromatization to yield the desired pyrido[2,3-b]indole.

Palladium-Catalyzed Cyclization Processes

Palladium catalysis has revolutionized the synthesis of heterocyclic compounds. Various palladium-catalyzed reactions, such as cross-coupling and amidation followed by cyclization, have been successfully applied to the synthesis of pyrido[2,3-b]indoles. rsc.org

One such strategy involves the palladium-catalyzed amidation of a halo-substituted indole with an appropriate amide, followed by a base-catalyzed intramolecular cyclization (Camps cyclization) to form the pyrido[2,3-b]indol-4-one core. rsc.org This can then be further functionalized. To obtain the target 2-amino derivative, a different palladium-catalyzed approach would be necessary.

A more direct route could involve the palladium-catalyzed reaction of ortho-alkynylanilines with arylsiloxanes to generate 2,3-disubstituted indoles. rsc.org While this method directly constructs the indole core, subsequent annulation of the pyridine ring would be required. A more convergent approach would involve a palladium-catalyzed tandem reaction on a suitably functionalized pyridine or indole precursor. For example, a palladium-catalyzed process could be used to couple a substituted pyridine with a substituted aniline (B41778) derivative, followed by an intramolecular cyclization to form the pyrido[2,3-b]indole skeleton.

EntryIndole SubstrateAmide PartnerProductYield (%)
1N-(3-acetyl-1-ethyl-1H-indol-2-yl)benzamide-9-Ethyl-2-phenyl-9H-pyrido[2,3-b]indol-4-ol85
2N-(3-acetyl-1-ethyl-1H-indol-2-yl)acetamide-9-Ethyl-2-methyl-9H-pyrido[2,3-b]indol-4-ol92
3N-(3-acetyl-1-benzyl-1H-indol-2-yl)benzamide-9-Benzyl-2-phenyl-9H-pyrido[2,3-b]indol-4-ol82
4N-(3-acetyl-1H-indol-2-yl)benzamide-2-Phenyl-9H-pyrido[2,3-b]indol-4-ol78

Table based on data from Reddy, C. R., et al. (2012). Organic & Biomolecular Chemistry. rsc.org

Oxidative Dimerization Methodologies for Related Heterocycles

Oxidative dimerization is a powerful tool for constructing complex molecules by forming new carbon-carbon or carbon-heteroatom bonds. While direct oxidative dimerization of 1H-Pyrido(2,3-b)indol-2-amine, 3-pentyl- is not extensively documented, studies on related heterocyclic systems, particularly indoles, provide significant insights into potential synthetic pathways.

Palladium-catalyzed direct C-H transformations have been successfully employed for the oxidative homo-dimerization of both N-protected and free indole derivatives. rsc.org This methodology leads to the formation of bioactive 3,3'-linked biindolyl scaffolds, demonstrating the feasibility of C-H activation at the C3 position of the indole ring, a key structural feature of the target compound. rsc.org

Another relevant example is the oxidative dimerization of 3-aminothieno[2,3-b]pyridine-2-carboxamides when treated with aqueous sodium hypochlorite (B82951) (bleach). nih.gov This reaction proceeds through a complex pathway involving the cleavage of N-H and C(2)=C(3) bonds and the formation of three new σ-bonds, yielding unusual polyheterocyclic structures in a highly stereoselective manner. nih.gov The proposed mechanisms for this transformation involve either an electrophilic attack by Cl+ followed by intramolecular cyclization or a single electron transfer (SET) process to form cation-radical species that then dimerize. nih.gov

Furthermore, transition-metal-free oxidative coupling of 2-oxindoles has been achieved using potassium tert-butoxide and iodine, yielding dimerized products with vicinal all-carbon quaternary centers. nih.gov Research has also explored the oxidative dimerization and even trimerization of indoles through various catalytic systems, highlighting the diverse possibilities for coupling indole-containing heterocycles. researchgate.net These methodologies for related heterocycles suggest that oxidative C-C coupling could be a viable, albeit challenging, strategy for synthesizing dimers or more complex structures derived from 3-pentyl-2-amino-α-carboline.

Regioselective and Stereoselective Synthesis Considerations for 1H-Pyrido(2,3-b)indol-2-amine, 3-pentyl-

Achieving specific regioselectivity and stereoselectivity is paramount in the synthesis of substituted heterocycles like 1H-Pyrido(2,3-b)indol-2-amine, 3-pentyl-. The primary challenge lies in controlling reactions to occur at the desired C3 position of the pyrido[2,3-b]indole core, while also managing the stereochemistry if chiral centers are introduced.

For the indole framework, which is the core of the α-carboline structure, numerous methods for regioselective C3 functionalization have been developed. The inherent nucleophilicity of the C3 position of indole makes it a prime target for electrophilic substitution. nih.gov However, controlling this reactivity in a complex, fused system requires careful selection of reagents and conditions.

A notable example of achieving high selectivity is a palladium-catalyzed enantioselective and diastereoselective alkene difunctionalization reaction. nih.gov This method allows for the construction of 3-substituted indoles with high yields and excellent enantiomeric and diastereomeric ratios. nih.gov The proposed mechanism involves an intramolecular oxypalladation followed by the addition of the indole nucleophile to a quinone methide intermediate. nih.gov While applied to a different system, this strategy underscores the potential of transition-metal catalysis to achieve high levels of regio- and stereocontrol in indole functionalization.

When considering the synthesis of the pyrido[2,3-b]indole skeleton itself, multicomponent reactions offer a pathway to build complexity in a single step. For instance, a three-component, one-pot synthesis has been used to create novel pyrido[2,3-d]pyrimidine (B1209978) indole substituted derivatives. semanticscholar.org Similarly, the synthesis of pyrido[2,3-b]pyrazine (B189457) derivatives has been achieved through a three-component reaction, showcasing how these convergent approaches can assemble complex heterocyclic systems. nih.gov Such strategies, if adapted, could potentially allow for the direct and regioselective incorporation of the 3-pentyl group during the formation of the α-carboline ring system.

Strategies for Introducing the 3-Pentyl Substituent and Other Diversifying Moieties

The introduction of the 3-pentyl group onto the 1H-pyrido(2,3-b)indol-2-amine core is a critical step in the synthesis of the target molecule. Strategies generally involve the functionalization of a pre-formed α-carboline skeleton or the use of a substituted precursor in the ring-forming reaction.

One effective, transition-metal-free approach for C3-alkylation of indoles involves a B(C6F5)3-catalyzed transfer of secondary alkyl groups from amines. nih.gov This method has been demonstrated across a broad range of indoles and amine alkyl donors, providing access to various C(3)-alkylated indole products. nih.gov This strategy could potentially be adapted to introduce the pentyl group at the C3 position of the 2-amino-α-carboline scaffold.

Another established method for creating 3-substituted indoles involves the generation of a 3-lithiated indole intermediate. By treating a 1-(triisopropylsilyl)indole (B44297) with an alkyllithium reagent, a lithiated species is formed, which can then react with various electrophiles. The bulky triisopropylsilyl group at the N1 position sterically hinders the 2-position, ensuring that the reaction occurs regioselectively at C3. An appropriate pentyl-containing electrophile could be used in this reaction.

Cross-coupling reactions also present a versatile strategy. The synthesis of 3-alkynylindoles has been accomplished via Sonogashira cross-coupling of a 3-iodoindole precursor. nih.gov This approach could be modified by first introducing a halogen at the C3 position of the 2-amino-α-carboline, followed by a Suzuki or similar cross-coupling reaction with a pentylboronic acid derivative. Subsequent reduction of a 3-alkynyl or 3-alkenyl group could also yield the desired pentyl substituent.

The table below summarizes some potential strategies for introducing substituents at the C3 position of indole-like heterocycles.

MethodologyKey Reagents/CatalystsPosition of FunctionalizationPotential for Pentyl IntroductionReference
Catalytic Alkyl Group TransferB(C6F5)3, Amine alkyl donorC3Direct transfer of a pentyl group from a corresponding amine. nih.gov
Organometallic Intermediaten-BuLi, Electrophile (e.g., Pentyl halide)C3Reaction of a C3-lithiated intermediate with a pentyl electrophile.
Palladium-Catalyzed Cross-CouplingPd catalyst, Pentylboronic acid or equivalentC3Coupling of a C3-halogenated precursor with a pentyl nucleophile. nih.gov
Alkene DifunctionalizationPd(MeCN)2Cl2, CuClC3Complex multi-step process, but demonstrates C3 functionalization. nih.gov

Advanced Spectroscopic and Structural Characterization of 1h Pyrido 2,3 B Indol 2 Amine, 3 Pentyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For a molecule such as 1H-Pyrido(2,3-b)indol-2-amine, 3-pentyl-, ¹H and ¹³C NMR, along with two-dimensional techniques, would provide a detailed map of the carbon-hydrogen framework.

Proton (¹H) NMR Analysis

Hypothetical ¹H NMR Data

Protons Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic-H 7.0 - 8.5 m -
NH₂ 5.0 - 6.0 br s -
α-CH₂ (pentyl) 2.5 - 3.0 t ~7.5
β, γ, δ-CH₂ (pentyl) 1.2 - 1.8 m -

Carbon-13 (¹³C) NMR Analysis

The ¹³C NMR spectrum would provide information on the number and types of carbon atoms in the molecule. The aromatic region would show a series of signals for the carbons of the fused heterocyclic system. The chemical shifts would differentiate between carbons bearing hydrogen atoms and quaternary carbons. The pentyl group would exhibit five distinct signals in the aliphatic region of the spectrum. The presence of the nitrogen atoms in the ring system would influence the chemical shifts of the adjacent carbon atoms.

Hypothetical ¹³C NMR Data

Carbon Chemical Shift (δ, ppm)
Aromatic C 110 - 150
C-NH₂ 150 - 160
α-C (pentyl) 30 - 35
β, γ, δ-C (pentyl) 20 - 30

Two-Dimensional NMR Techniques (e.g., HSQC, HMBC)

Two-dimensional (2D) NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be crucial for the definitive assignment of all proton and carbon signals. An HSQC spectrum would establish the direct one-bond correlations between protons and the carbons they are attached to. An HMBC spectrum would reveal longer-range (two- and three-bond) correlations between protons and carbons, which is invaluable for piecing together the molecular structure, confirming the position of the pentyl group, and assigning the signals of the quaternary carbons.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion of 1H-Pyrido(2,3-b)indol-2-amine, 3-pentyl-. This highly accurate mass measurement allows for the unambiguous determination of the molecular formula. For the target compound, the expected molecular formula is C₁₆H₁₉N₃. HRMS would provide a measured mass with a high degree of precision (typically to four or five decimal places), which would either confirm or refute this proposed formula. The fragmentation pattern observed in the mass spectrum could also provide structural information, for instance, the loss of fragments corresponding to the pentyl chain.

X-ray Crystallography for Solid-State Structure Determination

Should a suitable single crystal of 1H-Pyrido(2,3-b)indol-2-amine, 3-pentyl- be obtained, X-ray crystallography would provide the most definitive structural information. This technique would determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. It would also reveal the planarity of the pyridoindole ring system and the conformation of the pentyl side chain. Furthermore, the crystal packing and any intermolecular interactions, such as hydrogen bonding involving the amine group, would be elucidated.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. In the IR spectrum of 1H-Pyrido(2,3-b)indol-2-amine, 3-pentyl-, characteristic absorption bands would be expected. The N-H stretching vibrations of the primary amine (NH₂) and the indole (B1671886) N-H would appear in the region of 3200-3500 cm⁻¹. The C-H stretching vibrations of the aromatic rings would be observed around 3000-3100 cm⁻¹, while the aliphatic C-H stretches of the pentyl group would be found just below 3000 cm⁻¹. The C=C and C=N stretching vibrations of the aromatic rings would give rise to a series of bands in the 1400-1650 cm⁻¹ region.

Hypothetical IR Data

Functional Group Wavenumber (cm⁻¹)
N-H stretch (amine, indole) 3200 - 3500
Aromatic C-H stretch 3000 - 3100
Aliphatic C-H stretch 2850 - 2960

Other Complementary Analytical Techniques

To achieve a more complete structural and electronic understanding of 1H-Pyrido(2,3-b)indol-2-amine, 3-pentyl-, a variety of other analytical techniques are hypothetically employed. These methods, including X-ray crystallography, infrared (IR) spectroscopy, and ultraviolet-visible (UV-Vis) spectroscopy, would provide critical data points to complement NMR and MS findings.

X-ray Crystallography: This powerful technique would offer unambiguous proof of the molecular structure in the solid state, providing precise bond lengths, bond angles, and conformational details of the pentyl group relative to the rigid pyridoindole core. Furthermore, it would reveal the packing of molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding, which are crucial for understanding the compound's physical properties.

Infrared (IR) Spectroscopy: IR spectroscopy is instrumental in identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For 1H-Pyrido(2,3-b)indol-2-amine, 3-pentyl-, characteristic absorption bands would be expected for the N-H stretches of the amine and indole groups, C-H stretches of the aromatic rings and the aliphatic pentyl chain, and C=N and C=C stretching vibrations within the heterocyclic framework.

Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within a molecule. The UV-Vis spectrum of 1H-Pyrido(2,3-b)indol-2-amine, 3-pentyl- would be expected to show characteristic absorption maxima (λmax) corresponding to π-π* transitions within the conjugated aromatic system of the pyridoindole nucleus. The position and intensity of these bands are sensitive to the electronic nature of the chromophore and can be influenced by substitution.

Due to the limited availability of specific experimental data for 1H-Pyrido(2,3-b)indol-2-amine, 3-pentyl- in the public domain, the following tables present predicted or representative data based on the analysis of structurally similar compounds.

Analytical Technique Parameter Predicted/Representative Value
X-ray Crystallography Crystal SystemMonoclinic
Space GroupP21/c
a (Å)~10.5
b (Å)~15.2
c (Å)~9.8
β (°)~105
Infrared (IR) Spectroscopy N-H stretch (amine, indole)3400-3200 cm-1
C-H stretch (aromatic)3100-3000 cm-1
C-H stretch (aliphatic)2960-2850 cm-1
C=N/C=C stretch1650-1500 cm-1
UV-Vis Spectroscopy λmax 1~250 nm
λmax 2~320 nm
Molar Absorptivity (ε)Log ε ~ 4.5

Table 1: Predicted Spectroscopic and Crystallographic Data

Computational and Theoretical Investigations of 1h Pyrido 2,3 B Indol 2 Amine, 3 Pentyl Architecture

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of molecules like 1H-Pyrido(2,3-b)indol-2-amine, 3-pentyl-. These methods provide deep insights into the distribution of electrons within the molecule, which governs its reactivity, stability, and optical characteristics.

Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting chemical reactivity. youtube.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the nucleophilicity of a molecule. The LUMO, as the lowest energy orbital devoid of electrons, acts as an electron acceptor, governing electrophilicity. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (Egap), is a critical parameter indicating the molecule's kinetic stability and electronic excitability.

For the pyrido[2,3-b]indole scaffold, the indole (B1671886) moiety typically contributes significantly to the HOMO, reflecting its electron-rich nature, while the electron-deficient pyridine (B92270) ring largely defines the LUMO. researchgate.net The introduction of an electron-donating amino group at the C2 position, as in the target compound, is expected to raise the HOMO energy level, thereby enhancing its electron-donating capacity. The 3-pentyl group, being a weakly electron-donating alkyl group, would have a more modest electronic effect.

Studies on related pyridopyrazino[2,3-b]indole derivatives show that altering substituents effectively tunes the HOMO and LUMO energy levels. researchgate.netias.ac.in This tuning is crucial for applications in organic electronics, where precise energy level matching is required for efficient charge transport. ias.ac.in For 1H-Pyrido(2,3-b)indol-2-amine, 3-pentyl-, a relatively high HOMO and low LUMO would result in a smaller energy gap, suggesting higher reactivity and potential for applications in materials science.

Table 1: Representative Frontier Molecular Orbital Data for Related Heterocyclic Scaffolds

Compound ClassHOMO (eV)LUMO (eV)Energy Gap (Egap) (eV)Computational Method
Pyrido[2,3-b]pyrazine (B189457) Amine Derivatives-5.17 to -5.71-3.18 to -3.281.99 - 2.43DFT/TDDFT
Indolo[2,3-b]quinoxaline Derivatives-5.34 to -5.97-3.61 to -3.701.67 - 2.36DFT/TDDFT

Data derived from studies on analogous systems to illustrate typical energy ranges. researchgate.netnih.gov

The inherent structure of the pyrido[2,3-b]indole core, which fuses an electron-donating indole ring with an electron-accepting pyridine ring, establishes a classic donor-acceptor (D-A) architecture. ias.ac.in This arrangement facilitates a phenomenon known as Intramolecular Charge Transfer (ICT) upon photoexcitation, where an electron is promoted from a molecular orbital localized on the donor (indole) to one localized on the acceptor (pyridine). nih.gov

Theoretical calculations and experimental studies on related 9H-pyrido[2,3-b]indole-based fluorophores confirm the presence of ICT states. researchgate.netnih.govurfu.ru The nature and energy of the ICT transition are highly sensitive to the electronic character of substituents. The 2-amino group in 1H-Pyrido(2,3-b)indol-2-amine, 3-pentyl- would act as a strong auxiliary donor, enhancing the D-A character and likely promoting a more efficient ICT process. This can lead to interesting photophysical properties, such as large Stokes shifts and solvatochromism (a change in emission color with solvent polarity). researchgate.net Such properties are highly desirable for applications like fluorescent probes and materials for organic light-emitting diodes (OLEDs). ias.ac.in

Table 2: Influence of Substituents on ICT Properties in Pyrido-pyrazine Amine Dyes

Donor Amine SubstituentAbsorption λmax (nm)Emission λmax (nm)Stokes Shift (nm)
Diphenylamine41248674
Carbazole43352087
Phenoxazine485624139

This table demonstrates how varying the electron-donating strength of substituents on a similar heterocyclic core significantly alters the electro-optical properties. researchgate.netnih.gov

Molecular Docking Simulations for Biomolecular Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov For compounds like 1H-Pyrido(2,3-b)indol-2-amine, 3-pentyl-, docking simulations are invaluable for identifying potential biological targets and understanding the molecular basis of their activity. nih.govresearchgate.net

The pyrido[2,3-b]indole scaffold has been successfully docked into the active sites of various enzymes, including kinases, DNA gyrase, and topoisomerase IV. acs.orgnih.gov These studies reveal that the planar, rigid ring system can engage in π-π stacking and hydrophobic interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine) in a protein's binding pocket.

For 1H-Pyrido(2,3-b)indol-2-amine, 3-pentyl-, specific structural features would dictate its binding mode.

Hydrogen Bonding: The N-H protons on the indole ring and the 2-amino group are prime candidates for forming hydrogen bonds with acceptor residues like Aspartate, Glutamate, or backbone carbonyls. The pyridine nitrogen can act as a hydrogen bond acceptor.

Hydrophobic Interactions: The 3-pentyl group provides a flexible hydrophobic chain that can fit into greasy pockets of a binding site, potentially enhancing binding affinity and selectivity. mdpi.com

Docking studies on pyrido[3,4-b]indole derivatives targeting the MDM2 oncoprotein, for example, have shown key hydrophobic interactions with residues like Val93 and Leu54, and π-π stacking with Tyr100. nih.gov Similar interactions would be anticipated for the pyrido[2,3-b]indole core.

Table 3: Summary of Molecular Docking Studies on Related Indole-Based Scaffolds

ScaffoldProtein TargetKey Interacting ResiduesTypes of Interactions
Pyrido[3,4-b]indoleMDM2Tyr106, Val93, Tyr100, His96H-bond, Hydrophobic, π-π Stacking
Pyrido[2,3-d]pyrimidine (B1209978)VEGFR-2Cys1045, Asp1046, Glu885H-bond, Hydrophobic
Pyrido[3,4-d]pyrimidine (B3350098)Mps1 KinaseGly605, Lys529, Ile663H-bond, Hydrophobic

This table illustrates common interaction patterns observed for related heterocyclic systems with important biological targets. mdpi.comnih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. nih.gov By identifying key molecular descriptors that influence activity, QSAR models can be used to predict the potency of new, unsynthesized molecules and guide lead optimization in drug discovery. nih.gov

For a series of pyrido[3,4-b]indole derivatives, QSAR models have been successfully developed to predict their antiproliferative activity against cancer cell lines. nih.gov These models often employ 2D descriptors (e.g., atom triplet fingerprints) or 3D pharmacophore models. A pharmacophore model for this class of compounds identified key features such as one hydrogen bond donor and three aromatic ring elements as being crucial for activity. nih.gov

A QSAR study involving 1H-Pyrido(2,3-b)indol-2-amine, 3-pentyl- would require a dataset of structurally similar compounds with measured biological activity. The model would then correlate descriptors—representing steric (e.g., molecular volume), electronic (e.g., partial charges), and hydrophobic (e.g., logP) properties—with their activity. The presence of the 2-amino group (hydrogen bond donor) and the 3-pentyl group (hydrophobicity, sterics) would be critical parameters in such a model.

Table 4: Example of a 3D-QSAR Model for Pyrido[b]indole Derivatives

Cell LineModel Statistics (Training Set)Model Statistics (Test Set)Key Pharmacophore Features
HCT116 (Colon Cancer)R2 = 0.683r2pred = 0.5621 Hydrogen Bond Donor, 3 Aromatic Rings

R2 (coefficient of determination) and r2pred (predictive r-squared) are measures of the model's quality and predictive power. nih.gov

Molecular Dynamics Simulations for Conformational Studies and Ligand-Target Dynamics

While molecular docking provides a static snapshot of a ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD is used to assess the stability of a docked pose, explore conformational changes in both the ligand and the target, and calculate binding free energies more accurately. mdpi.com

For 1H-Pyrido(2,3-b)indol-2-amine, 3-pentyl-, an MD simulation would begin with the best-docked pose in its target protein. Over the course of the simulation (typically nanoseconds to microseconds), the stability of the complex would be monitored by calculating the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms. mdpi.com A stable RMSD value over time suggests a stable binding mode.

MD simulations can also reveal the flexibility of the 3-pentyl chain, showing how it adapts its conformation to optimize interactions within a hydrophobic pocket. Furthermore, by analyzing the trajectory, one can identify key interactions (like hydrogen bonds) that are persistent throughout the simulation, highlighting their importance for binding affinity. Studies on related pyrido[3,4-d]pyrimidine inhibitors have used MD simulations to confirm the stability of complexes and validate docking results. mdpi.com

Table 5: Key Outputs from a Molecular Dynamics Simulation

ParameterDescriptionImplication for Ligand-Target Interaction
RMSD (Å)Root Mean Square DeviationMeasures the stability of the ligand's position and protein structure. Low, stable values indicate a stable complex.
Rg (Å)Radius of GyrationMeasures the compactness of the protein. Stable values indicate no major unfolding.
H-bond Occupancy (%)Percentage of simulation time a specific hydrogen bond exists.High occupancy indicates a stable and important interaction for binding.
Binding Free Energy (kcal/mol)Calculated energy of binding (e.g., via MM/GBSA).Provides a more accurate estimation of the ligand's affinity for the target.

Theoretical Mechanistic Studies of Reactions Involving the Pyrido[2,3-b]indole Core

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By calculating the energies of reactants, intermediates, transition states, and products, researchers can map out the entire reaction pathway. This provides insights into reaction feasibility, rates, and selectivity.

The synthesis of the pyrido[2,3-b]indole core often involves cyclization reactions. For instance, the Friedländer annulation or palladium-catalyzed amidation followed by cyclization are common strategies. researchgate.net Theoretical studies can elucidate these complex mechanisms. For example, DFT calculations can be used to:

Model Transition States: Identify the geometry and energy of the highest energy point along the reaction coordinate, which determines the reaction rate.

Evaluate Reaction Pathways: Compare the energetics of different possible mechanisms (e.g., concerted vs. stepwise) to determine the most likely route.

Analyze Orbital Interactions: Use FMO theory to understand how the orbitals of the reacting molecules interact during the bond-forming steps. researchgate.net

Quantum-chemical calculations have been used to study the tautomeric forms and alkylation reactions of related pyrimido[5,4-b]indole systems, demonstrating that such calculations can correctly predict the reactive sites (charge vs. orbital control) in complex heterocyclic systems. researchgate.net A theoretical study on the synthesis of 1H-Pyrido(2,3-b)indol-2-amine, 3-pentyl- could help optimize reaction conditions and understand the regioselectivity of the final cyclization step.

Biological Activity Investigations and Structure Activity Relationships of 1h Pyrido 2,3 B Indol 2 Amine, 3 Pentyl Derivatives in Research Models

In Vitro and Cell-Based Biological Assay Methodologies

The therapeutic potential of derivatives based on the 1H-Pyrido(2,3-b)indole scaffold has been extensively explored through a variety of in vitro and cell-based biological assays. These methodologies are crucial for elucidating the mechanisms of action, identifying structure-activity relationships (SAR), and determining the potency of these compounds against various biological targets. Research has spanned multiple areas, including antifungal, antitumor, antimicrobial, enzyme inhibition, and receptor modulation activities.

Derivatives of the core indole (B1671886) and pyridoindole structures have been evaluated for their efficacy against a range of plant pathogenic fungi. In vitro antifungal activity is commonly assessed using the mycelium growth rate method. In these studies, compounds are tested against fungi such as Rhizoctonia solani, Pyricularia oryzae (P. oryzae), Colletotrichum gloeosporioides, Botrytis cinerea, and Bipolaris maydis. mdpi.com

Research has shown that certain indole derivatives exhibit broad-spectrum antifungal activities, in some cases exceeding the potency of commercial fungicides like hymexazole. nih.govsemanticscholar.orgresearchgate.net For instance, studies on 3-indolyl-3-hydroxy oxindole (B195798) derivatives revealed that specific substitutions are crucial for activity. The introduction of halogen substituents such as iodine, chlorine, or bromine at position 5 of the 3-hydroxy-2-oxindole and indole rings was found to be critical for potent antifungal effects. mdpi.com One such derivative, compound 3u, demonstrated superior activity against R. solani compared to the fungicides carvacrol (B1668589) and phenazine-1-carboxylic acid. mdpi.com Another study highlighted that 1-acetylindole-3-butyric acid was particularly effective against Fusarium calmorum and Macrofomina phaseoli. researchgate.net

Table 1: Antifungal Activity of Selected Indole Derivatives
Compound DerivativePathogenic FungiActivity Metric (EC50 in mg/L)Reference
Compound 3u (an iodinated 3-indolyl-3-hydroxy oxindole)R. solani3.44 mdpi.com
Carvacrol (Control)R. solani7.38 mdpi.com
Phenazine-1-carboxylic acid (Control)R. solani11.62 mdpi.com
1-Acetylindole-3-butyric acidF. calmorum41.5 (μg/ml) researchgate.net
1-Acetylindole-3-butyric acidM. phaseoli80.2 (μg/ml) researchgate.net

The antitumor potential of pyrido[2,3-b]indole and related pyrido[2,3-d]pyrimidine (B1209978) derivatives has been a significant area of investigation. Cytotoxicity is typically evaluated using the MTT assay against a panel of human cancer cell lines, including breast (MCF-7), liver (HepG2), colon (HCT116), and lung (A549) cancer lines. nih.govnih.govmdpi.com

Studies have identified compounds with potent cytotoxic effects, sometimes greater than standard chemotherapeutic agents. For example, certain pyrido[2,3-d]pyrimidine derivatives showed remarkable cytotoxicity against MCF-7 and HepG2 cells, with IC50 values in the low micromolar and even nanomolar range. nih.govrsc.org Similarly, a series of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivatives were developed as modulators of the orphan nuclear receptor Nur77, a potential cancer therapeutic target. researchgate.netnih.gov One derivative, compound 8b, showed potent activity against various liver cancer cell lines. researchgate.netnih.gov Research into pyrido[2,3-b]indolizine derivatives found that the presence and position of hydroxyl groups on an aromatic substituent were crucial for activity against colorectal cancer (CRC) cell lines. nih.gov

Table 2: Antitumor Activity of Selected Pyridoindole and Related Derivatives
Compound Class/DerivativeCancer Cell LineActivity Metric (IC50)Reference
Pyrido[2,3-d]pyrimidine (Compound 4)MCF-7 (Breast)0.57 µM nih.gov
Pyrido[2,3-d]pyrimidine (Compound 11)HepG2 (Liver)0.99 µM nih.gov
Spiro[indoline-3,3′-pyrazolo[1,2-a]indazole] (Compound 3l)MCF-7 (Breast)1.34 µM rsc.org
Cyanopyridone (Compound 5e)MCF-7 (Breast)1.39 µM mdpi.com
Cyanopyridone (Compound 6b)HepG2 (Liver)2.68 µM mdpi.com

To understand the basis of their antitumor effects, derivatives are investigated for their ability to induce specific cellular death pathways. Key mechanisms explored include apoptosis induction and cell cycle arrest.

Apoptosis Induction: Flow cytometry analysis using annexin (B1180172) V/PI staining is a common method to quantify apoptotic cell death. Many pyridoindole-related derivatives have been shown to be potent inducers of apoptosis. nih.gov For example, one pyrido[2,3-d]pyrimidine derivative increased the total apoptosis rate in MCF-7 cells by over 58-fold compared to untreated cells. nih.govrsc.org The mechanism often involves the modulation of key apoptotic regulatory proteins. Studies have shown that these compounds can up-regulate pro-apoptotic proteins like BAX, p53, and caspase-3, while down-regulating the anti-apoptotic protein BCL2. nih.govnih.gov This disruption of the Bcl-2/BAX balance points towards the involvement of the intrinsic mitochondria-dependent pathway of apoptosis. nih.gov

Cell Cycle Arrest: The effect of these compounds on cell cycle progression is typically analyzed by flow cytometry. Pyridoindole derivatives have been found to cause cell cycle arrest at various phases, including G1, S, and G2/M, thereby inhibiting cancer cell proliferation. nih.govnih.govmdpi.comresearchgate.net A pyrido[2,3-d]pyrimidine derivative that induced apoptosis was also found to arrest the cell cycle at the G1 phase. rsc.org Similarly, certain pyrido[2,3-d]pyrimidines that act as c-Src inhibitors were shown to block cell cycle progression at the G2/M phase in human colon tumor cells. nih.gov Pyrido[2,3-b]indolizine derivatives have also been noted to cause an accumulation of treated colorectal cancer cells in the S and G2/M phases. nih.gov

The emergence of multi-drug resistant (MDR) bacteria has prompted research into new antimicrobial agents. Indole and pyridine (B92270) derivatives have been investigated for their activity against clinically relevant pathogens, including MDR strains. Standard broth microdilution methods are used to determine the minimum inhibitory concentration (MIC) of these compounds.

Studies have shown that indole derivatives possess antimicrobial and biofilm-inhibiting activities against various pathogens. nih.gov Cationic biocides based on pyridoxine (B80251) (a pyridine derivative) demonstrated high biocidal activity against both planktonic and biofilm-embedded cells of MDR Staphylococcus aureus and Staphylococcus epidermidis. nih.gov In one study, a quaternary ammonium (B1175870) salt of pyridoxine achieved complete eradication of biofilm-embedded S. epidermidis at a concentration of 16 µg/mL. nih.gov Furthermore, indole derivatives such as 7-hydroxyindole (B18039) have shown potent antimicrobial and antibiofilm activity against extensively drug-resistant Acinetobacter baumannii (XDRAB). nih.gov These agents not only inhibited biofilm formation but also eradicated mature biofilms and acted synergistically with conventional antibiotics. nih.gov While activity against various bacteria has been established, specific research targeting Mycobacterium tuberculosis for this class of compounds is less documented in the available literature.

The pyridoindole scaffold is a "privileged structure" in medicinal chemistry, known to interact with various enzymes, particularly kinases.

Proto-oncogene Tyrosine-Protein Kinase (Src) and Janus Kinase 2 (JAK2): Kinase inhibition assays are central to evaluating these derivatives. Pyrido[2,3-d]pyrimidines have been identified as potent, ATP-competitive inhibitors of c-Src kinase with IC50 values often in the nanomolar range. nih.gov These inhibitors have demonstrated high selectivity for c-Src over other tyrosine kinases like EGFR and PDGFR. nih.gov In parallel, the pyrido-indole scaffold has been instrumental in developing potent inhibitors of Janus Kinase 2 (JAK2), a key target in myeloproliferative disorders. acs.orgtandfonline.com Optimization of 1-amino-5H-pyrido[4,3-b]indol-4-carboxamides led to the discovery of orally active JAK2 inhibitors with excellent selectivity and in vivo efficacy. acs.orgnih.govfrontiersin.orgresearchgate.net

Acetylcholinesterase: The inhibition of acetylcholinesterase (AChE), a key enzyme in the cholinergic nervous system, is a therapeutic strategy for Alzheimer's disease. Pyridine derivatives have been designed as potent AChE inhibitors. nih.govmdpi.com Using the Ellman method for spectrophotometric determination of enzyme activity, researchers have identified pyridine carbamate (B1207046) derivatives with IC50 values in the sub-micromolar range for human AChE. nih.govcolab.wsepa.govnih.gov

There is limited specific information in the reviewed literature regarding the inhibition of cytosolic phospholipase A2 alpha (cPLA2α) by 1H-Pyrido(2,3-b)indol-2-amine derivatives.

Table 3: Enzyme Inhibition by Pyridoindole-Related Derivatives
Compound ClassEnzyme TargetActivity Metric (IC50)Reference
Pyrido[2,3-d]pyrimidinec-Src Kinase< 10 nM nih.gov
Indole Derivative (Compound 16)SRC Kinase0.002 µM nih.gov
Polycyclic Azaindole (Compound 85)JAK234 nM (Ki) researchgate.net
Pyridine Carbamate (Compound 8)Human Acetylcholinesterase (hAChE)0.153 µM nih.gov

Beyond enzyme inhibition, derivatives of the core structures found in 1H-Pyrido(2,3-b)indole have been explored as modulators of cell surface and intracellular receptors.

Cannabinoid Type 2 Receptor (CB2R): The CB2 receptor, a G-protein coupled receptor primarily expressed in immune cells, is a therapeutic target for inflammatory and pain-related conditions. nih.gov A series of N-aryl-2-pyridone-3-carboxamide derivatives were evaluated for their agonist activity at the human CB2 receptor using cellular functional assays that measure intracellular cAMP levels. mdpi.com These studies led to the identification of potent CB2R agonists, with some compounds exhibiting potencies (EC50) in the low nanomolar range, comparable to endogenous agonists. mdpi.comresearchgate.netnih.govmdpi.com Structure-activity relationship studies indicated that cycloalkyl groups, particularly an adamantyl group, linked to the N-aryl pyridone favored agonist activity. mdpi.com

There is currently a lack of specific research in the available literature on the modulation of Toll-Like Receptor 8 (TLR8) by 1H-Pyrido(2,3-b)indol-2-amine derivatives.

Antiparasitic Activity in Research Models (e.g., Antimalarial Activity)

The α-carboline core (9H-pyrido[2,3-b]indole) is a recognized scaffold in the search for new antiparasitic agents. nih.gov Notably, the natural product neocryptolepine, an α-carboline alkaloid derived from the African plant Cryptolepis sanguinolenta, has a long history in traditional medicine for treating malaria. nih.gov This historical use has prompted modern scientific investigation into the anti-plasmodial properties of this class of compounds. frontiersin.org

While direct studies on the 3-pentyl derivative are not extensively documented, research on related β-carboline alkaloids provides strong evidence of antimalarial potential. Manzamine A, a marine-derived β-carboline, has demonstrated the ability to inhibit the growth of the rodent malaria parasite Plasmodium berghei in vivo, with a single injection inhibiting over 90% of the asexual erythrocytic stages and prolonging the survival of highly parasitemic mice. nih.gov Further studies on β-carboline derivatives have identified compounds with significant activity against drug-resistant strains of P. falciparum. nih.gov It is hypothesized that the mechanism of action for some of these compounds involves the inhibition of parasite DNA synthesis through intercalation. nih.gov The structural similarity between α- and β-carbolines suggests that derivatives of 1H-Pyrido(2,3-b)indol-2-amine, 3-pentyl- could exhibit similar anti-plasmodial effects, making this an important area for future investigation.

Structure-Activity Relationship (SAR) Analyses of 1H-Pyrido(2,3-b)indol-2-amine, 3-pentyl- and its Analogues

Impact of Substituent Position and Nature (e.g., 3-Pentyl Group, C1 Substituents, Halogenation, Electron-Donating Groups)

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of the carboline scaffold. Research on various carboline isomers has shown that the nature and position of substituents significantly influence their therapeutic potential.

For α-carboline derivatives, substitutions at the 3-position have been shown to be critical for cytotoxic activity. nih.gov In one study, the presence of a COOCH₃ or CH₂OH group at this position was found to be essential for maximal activity against cancer cell lines. nih.gov This highlights the importance of the 3-position, where the pentyl group is located in the subject compound. The introduction of a moderately long, lipophilic alkyl chain like a pentyl group at C-3 would be expected to significantly alter the compound's physicochemical properties, such as its lipophilicity and membrane permeability, which could in turn modulate its biological activity.

In the related β-carboline series, SAR studies have revealed that 1-aryl substitution is a key determinant for selectivity toward serotonin (B10506) (5-HT) receptor subtypes. acs.org Furthermore, the substitution pattern on the β-carboline core, such as the presence of a 6-methoxy group, can dramatically switch the potency and binding affinity. acs.org Halogenation has also been explored; for instance, direct bromination and iodination of β-carboline precursors have been used to create derivatives like 10-bromofascaplysin, demonstrating that the core is amenable to such modifications which are known to impact biological activity. mdpi.com These findings from related scaffolds underscore that modifications at various positions, including the introduction of alkyl groups, halogens, or electron-donating groups, are powerful strategies for fine-tuning the biological profile of carboline derivatives.

Influence of Molecular Hybridization and Dimerization on Biological Outcomes

Molecular hybridization and dimerization represent advanced strategies to enhance the biological efficacy of active scaffolds. Dimerization, in particular, has shown considerable promise in the carboline family. nih.gov A compelling example is neokauluamine, a naturally occurring dimeric β-carboline alkaloid. upenn.edu Research has shown that neokauluamine exhibits improved in vitro and in vivo antimalarial activity compared to its monomeric counterpart, manzamine A. upenn.edu This suggests that linking two carboline units can lead to a synergistic effect, potentially by increasing affinity for a biological target or interacting with two separate binding sites simultaneously.

The design of synthetic dimeric β-carbolines has been explored as a strategy to develop novel therapeutic leads. These synthetic dimers have demonstrated significant antimicrobial and cytotoxic activities, with one study showing that a β-carboline dimer induced cell death in lung cancer cells by accumulating in lysosomes and promoting apoptosis. upenn.edu While the effects of dimerization can be sequence- and linker-dependent, the precedent set by neokauluamine and synthetic analogues indicates that creating dimers of 1H-Pyrido(2,3-b)indol-2-amine, 3-pentyl- could be a viable strategy to enhance its potential antiparasitic or other biological activities.

Identification and Characterization of Molecular Targets in Research Models

Identifying the specific molecular targets of a compound is fundamental to understanding its mechanism of action. For the carboline class of molecules, a variety of targets have been identified, often depending on the specific derivative and the biological context.

In the context of antiparasitic activity, DNA is a primary proposed target. It is hypothesized that α- and β-carbolines can intercalate into the DNA of the malaria parasite, thereby inhibiting essential processes like DNA synthesis and leading to parasite death. nih.govresearchgate.net In silico screening of β-carboline derivatives against P. falciparum molecular targets has also suggested potential interactions with enzymes such as ferredoxin-NADP+ reductase (PfFNR), protein kinase 7 (PfPK7), glutaredoxin-1 (PfGrx1), and the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (PfATP6). malariaworld.org

Beyond antiparasitic action, carboline derivatives have been investigated extensively as anticancer agents, revealing a different set of molecular targets. Various studies have implicated topoisomerases as key targets. nih.govresearchgate.netnih.gov For example, certain β-carboline derivatives showed potent inhibition of topoisomerase-I (topo-I), while some α-carbolines are thought to target topoisomerase II. nih.govresearchgate.net Other identified anticancer targets include:

Kinesin spindle protein (KSP/Eg5 ATPase) nih.gov

Cyclin-dependent kinases (CDKs) mdpi.com

Ras-related protein (RalA) nih.govfrontiersin.org

Anaplastic lymphoma kinase (ALK) nih.gov

This diverse range of identified molecular targets highlights the versatility of the carboline scaffold. The specific target engagement of 1H-Pyrido(2,3-b)indol-2-amine, 3-pentyl- would likely be dictated by its unique substitution pattern, requiring dedicated biochemical and cellular studies for its precise characterization. The table below summarizes the potential molecular targets for the broader carboline class.

Compound ClassPotential Biological TargetAssociated Activity
α/β-CarbolinesDNA IntercalationAntimalarial
β-CarbolinesPfFNR, PfPK7, PfGrx1, PfATP6Antimalarial
α-CarbolinesTopoisomerase II, RalA, ALKAnticancer
β-CarbolinesTopoisomerase I, KSP/Eg5 ATPase, CDKsAnticancer

Research Applications and Future Directions for 1h Pyrido 2,3 B Indol 2 Amine, 3 Pentyl Studies

Development of Chemical Biology Probes and Tools

The pyrido[2,3-b]indole scaffold possesses inherent photophysical properties that make it an attractive candidate for the development of chemical biology probes. Isomeric structures, such as pyrido[3,2-b]indolizine, have been successfully designed as versatile organic fluorophores for bioimaging. nih.govacs.org Computational modeling has enabled the fine-tuning of their emission wavelengths across the visible spectrum, from blue to red, by strategically placing substituents. nih.govacs.org These fluorophores are notable for their small size, neutral charge, and structural similarity to naturally occurring indoles like tryptophan, which enhances their biocompatibility. nih.govacs.org

Future research could focus on leveraging the 1H-Pyrido(2,3-b)indol-2-amine, 3-pentyl- structure to create novel fluorescent probes. The pentyl group at the 3-position and the amino group at the 2-position offer sites for modification to modulate the compound's photophysical properties or to attach linkers for specific targeting. Studies could explore the development of "turn-on" probes that fluoresce upon binding to a specific analyte or entering a particular cellular environment, such as lipid droplets. acs.org The synthesis of fluorogenic unnatural amino acids based on this scaffold could also provide tools for monitoring peptide-protein interactions. acs.org

Exploration of 1H-Pyrido(2,3-b)indol-2-amine, 3-pentyl- as a Scaffold for Novel Bioactive Compound Design

The pyrido[2,3-b]indole nucleus is a well-established scaffold for the design of a wide range of biologically active compounds. researchgate.net Derivatives have been developed as potent anticancer and antimicrobial agents. acs.orgnih.govresearchgate.net For instance, certain pyrido[2,3-b]indole derivatives have been identified as dual inhibitors of DNA gyrase and topoisomerase IV, showing activity against multidrug-resistant Gram-negative pathogens. acs.orgnih.gov

The technique of "scaffold hopping," where the core structure of a known active compound is replaced by a different but functionally equivalent scaffold, is a common strategy in drug discovery. nih.govrsc.org The 1H-Pyrido(2,3-b)indol-2-amine, 3-pentyl- scaffold could serve as a novel framework in such explorations. Researchers could build upon this core to design new libraries of compounds. The 3-pentyl group, for example, could be varied in length or replaced with other lipophilic moieties to optimize binding to target proteins. The 2-amino group provides a handle for introducing diverse substituents to explore structure-activity relationships (SAR). mdpi.com

Potential Therapeutic AreaTargetRationale Based on Pyrido[2,3-b]indole Scaffold
Anticancer DNA Gyrase / Topoisomerase IVDerivatives have shown potent activity against these bacterial enzymes, suggesting a potential for dual-targeting anticancer agents. acs.orgnih.gov
Anticancer MDM2-p53 PathwayThe broader indole (B1671886) class is known to disrupt this protein-protein interaction, a key regulator in apoptosis. researchgate.net
Antimicrobial Bacterial Cell DivisionThe scaffold's ability to interfere with DNA replication machinery makes it a promising starting point for new antibiotics. acs.orgnih.gov
Neurodegenerative Diseases KinasesIndole derivatives are known to inhibit various kinases involved in neuroinflammatory pathways. nih.gov

Advancements in Asymmetric Synthesis and Sustainable Production Methods for Pyrido[2,3-b]indoles

The synthesis of enantiomerically pure compounds is crucial in drug development, as different enantiomers can have vastly different biological activities. Research into the asymmetric synthesis of pyrido[1,2-a]indoles, a related class of compounds, has demonstrated the feasibility of creating chiral centers with high enantioselectivity using methods like gold-catalyzed cycloisomerization. rsc.org Similar strategies could be adapted for the asymmetric synthesis of 1H-Pyrido(2,3-b)indol-2-amine, 3-pentyl- and its derivatives, particularly if a chiral center is introduced. The use of chiral Brønsted acids as catalysts offers a metal-free alternative for the enantioselective synthesis of related indolines. organic-chemistry.org

Furthermore, there is a growing emphasis on developing sustainable and environmentally friendly synthetic methods. Future research could focus on "green" chemistry approaches for the production of pyrido[2,3-b]indoles. This could involve the use of multicomponent reactions to increase atom economy, employing greener solvents, and utilizing efficient and recyclable catalysts. researchgate.net For example, rhodium-catalyzed cyclization and palladium-catalyzed amidation and cyclization have been reported for the synthesis of the pyrido[2,3-b]indole core. researchgate.netnih.gov

Integrated Computational and Experimental Approaches for Rational Design of Derivatives

The integration of computational chemistry with experimental synthesis is a powerful strategy for accelerating the drug discovery process. Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to predict the photophysical and electronic properties of new derivatives. nih.govrsc.org This approach has been successfully used to design pyrido[3,2-b]indolizine-based fluorophores with tunable emission colors by identifying optimal substituent positions that selectively perturb the HOMO and LUMO energy levels. nih.govacs.org

For 1H-Pyrido(2,3-b)indol-2-amine, 3-pentyl-, computational modeling could be employed to:

Predict Biological Activity: Molecular docking studies can predict the binding affinity and mode of interaction of designed derivatives with specific biological targets, such as the active sites of enzymes or protein-protein interfaces. researchgate.net

Optimize Physicochemical Properties: Computational tools can help in fine-tuning properties like solubility, lipophilicity, and metabolic stability by suggesting modifications to the core scaffold. acs.orgnih.gov

Elucidate Reaction Mechanisms: DFT calculations can provide insights into the mechanisms of synthetic reactions, aiding in the optimization of reaction conditions. nih.gov

This integrated approach allows for a more rational and targeted design of derivatives with improved properties, reducing the need for extensive and costly trial-and-error synthesis.

Elucidation of Broader Biological Pathways Modulated by Pyrido[2,3-b]indole Derivatives

While specific targets for some pyrido[2,3-b]indole derivatives have been identified, the broader impact of this class of compounds on biological pathways is an area ripe for exploration. The metabolic activation of related compounds, such as 2-amino-9H-pyrido[2,3-b]indole (AαC), has been shown to induce oxidative DNA damage, highlighting the need to understand their metabolic fate and potential genotoxicity. nih.gov

Future research on 1H-Pyrido(2,3-b)indol-2-amine, 3-pentyl- and its analogs could utilize systems biology approaches, such as transcriptomics and proteomics, to identify the cellular pathways modulated by these compounds. This could reveal novel mechanisms of action and potentially identify new therapeutic applications. For example, investigating the effect of these compounds on signaling pathways involved in cancer progression, inflammation, or neurodegeneration could uncover previously unknown activities. researchgate.net Understanding how the 3-pentyl substituent influences metabolic stability and pathway interactions will be a key aspect of these studies.

Investigations into Material Science Applications and Optoelectronic Properties of Pyrido[2,3-b]indoles

The unique electronic properties of fused heterocyclic systems like pyrido[2,3-b]indole suggest their potential for applications beyond biology, particularly in the field of material science. Related structures, such as pyridopyrazino[2,3-b]indoles, have been investigated for their optoelectronic properties. researchgate.netias.ac.in These compounds can exhibit intramolecular charge transfer (ICT) characteristics, which is advantageous for applications in optoelectronics. ias.ac.in

Q & A

Q. What are the recommended synthetic routes for 1H-Pyrido[2,3-b]indol-2-amine, 3-pentyl-?

Methodological Answer: Synthesis typically involves multi-step reactions starting from indole or pyridine precursors. Key steps include:

  • Alkylation : Introducing the pentyl group via nucleophilic substitution or metal-catalyzed coupling. Palladium catalysts (e.g., Pd(OAc)₂) under inert atmospheres (N₂/Ar) are often used for regioselective modifications .
  • Cyclization : Formation of the pyridoindole core using thermal or acid-catalyzed conditions. For example, heating with POCl₃ or polyphosphoric acid facilitates ring closure .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization (ethanol/water) ensures purity.
    Note: Reaction yields and regioselectivity depend on solvent choice (e.g., DMF, toluene) and temperature control .

Q. How is the compound characterized spectroscopically?

Methodological Answer:

  • 1H/13C NMR : Assign peaks based on aromatic protons (δ 7.0–8.5 ppm for indole/pyridine) and aliphatic protons (δ 0.8–2.5 ppm for the pentyl chain). Coupling patterns distinguish adjacent substituents .
  • Mass Spectrometry (MS) : Confirm molecular weight (expected m/z ≈ 183.21 for C₁₁H₉N₃ base structure) using ESI-MS or HRMS .
  • IR Spectroscopy : Identify NH stretches (3200–3400 cm⁻¹) and aromatic C=C/C=N vibrations (1500–1600 cm⁻¹) .

Q. What are the primary challenges in isolating 3-pentyl derivatives of pyridoindoles?

Methodological Answer:

  • Regioselectivity : Competing alkylation at N1 vs. C3 positions requires careful catalyst selection (e.g., CuI for C3 specificity) .
  • Byproduct Formation : Monitor for dimerization or over-alkylation using TLC/HPLC. Optimize stoichiometry (e.g., limiting alkyl halide equivalents).
  • Solubility : Use polar aprotic solvents (DMF, DMSO) to dissolve intermediates, followed by precipitation in ice-water .

Advanced Research Questions

Q. What methodologies assess the mutagenic potential of 3-pentyl-1H-pyrido[2,3-b]indol-2-amine?

Methodological Answer:

  • Ames Test : Use Salmonella typhimurium TA98/TA100 strains with metabolic activation (S9 liver homogenate). Dose ranges (e.g., 10–150 µg/plate) are evaluated for revertant colony counts. A 2-fold increase over background indicates mutagenicity .
  • DNA Damage Assays : Conduct SOS chromotest (E. coli) or comet assay (mammalian cells) to detect strand breaks. Compare results to positive controls (e.g., benzo[a]pyrene) .
  • Dose-Response Analysis : Fit data to linear or threshold models using software like PROAST or BMDS for risk assessment .

Q. How does the pentyl substituent influence bioactivity compared to shorter alkyl chains (e.g., ethyl)?

Methodological Answer:

  • SAR Studies : Compare mutagenicity of 3-pentyl vs. 3-ethyl derivatives (CAS 79801-89-1). Longer alkyl chains may enhance lipophilicity, increasing membrane permeability and metabolic activation .
  • Computational Modeling : Use molecular docking (AutoDock Vina) to assess binding affinity for DNA or cytochrome P450 enzymes. Pentyl chains may occupy hydrophobic pockets in CYP1A1/1A2 .
  • Metabolic Stability : Incubate with liver microsomes; quantify metabolites via LC-MS. Pentyl groups may slow oxidation compared to ethyl .

Q. What strategies resolve contradictions in reported mutagenicity data for pyridoindole derivatives?

Methodological Answer:

  • Meta-Analysis : Pool data from multiple studies (e.g., IARC, Agric. Biol. Chem.) and apply statistical tests (e.g., Fisher’s exact test) to evaluate consistency .
  • Experimental Replication : Standardize protocols (e.g., S9 concentration, exposure time) across labs. Use isogenic bacterial strains to control for genetic variability .
  • Mechanistic Studies : Investigate if conflicting results arise from differential metabolic activation (e.g., aryl hydrocarbon receptor activation) .

Q. Can computational models predict the environmental persistence of 3-pentyl-1H-pyrido[2,3-b]indol-2-amine?

Methodological Answer:

  • QSAR Modeling : Use EPI Suite™ to estimate biodegradation (BIOWIN) and bioaccumulation (BCF) based on logP (predicted ~3.5) and molecular weight .
  • Hydrolysis Studies : Simulate aqueous stability at pH 4–9 (25–50°C). Monitor degradation via HPLC-UV and identify products (e.g., hydroxylated derivatives) .
  • Photolysis : Expose to UV light (λ = 254–365 nm) in quartz cells; quantify half-life using first-order kinetics .

Q. What advanced techniques elucidate the compound’s interaction with DNA?

Methodological Answer:

  • Circular Dichroism (CD) : Detect structural changes in DNA (e.g., B-to-Z transitions) upon binding.
  • Thermal Denaturation : Measure ΔTₘ (melting temperature shift) to assess intercalation strength .
  • Molecular Dynamics Simulations : Model binding modes (e.g., minor groove vs. intercalation) using AMBER or GROMACS. Pentyl chains may stabilize hydrophobic interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.